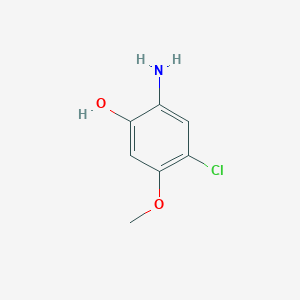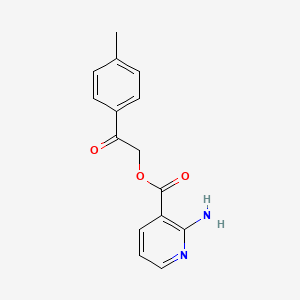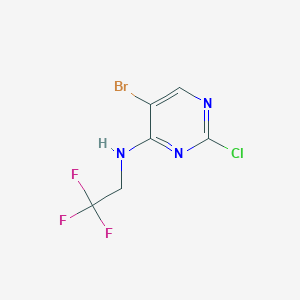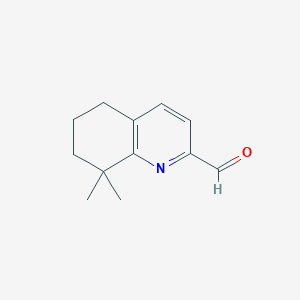![molecular formula C21H18O2 B12845397 4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group and a methyl group attached to the biphenyl structure, along with an aldehyde functional group. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable biphenyl derivative under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Aldehyde Formation: The final step involves the oxidation of a methyl group to an aldehyde using reagents like pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its interaction with lipid membranes and other hydrophobic environments.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
4-(Benzyloxy)phenylacetic acid: Similar benzyloxy group but with an acetic acid functional group.
Uniqueness
4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific combination of functional groups that confer distinct chemical reactivity and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C21H18O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
5-(3-methylphenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C21H18O2/c1-16-6-5-9-18(12-16)19-10-11-21(20(13-19)14-22)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChIキー |
TUFMQJVGOJJLIG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)




![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)


![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)




